molecular formula C24H29ClNP B15247587 (6-Aminohexyl)triphenylphosphoniumchloride

(6-Aminohexyl)triphenylphosphoniumchloride

Cat. No.: B15247587
M. Wt: 397.9 g/mol
InChI Key: LQNIEXIIMFMHJA-UHFFFAOYSA-M
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Description

(6-Aminohexyl)triphenylphosphoniumchloride is a chemical compound with the molecular formula C24H30Cl2NP It is a derivative of triphenylphosphonium, which is known for its ability to target mitochondria within cells

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Aminohexyl)triphenylphosphoniumchloride typically involves the reaction of triphenylphosphine with 6-bromohexylamine. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile or dichloromethane, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

(6-Aminohexyl)triphenylphosphoniumchloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(6-Aminohexyl)triphenylphosphoniumchloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Aminohexyl)triphenylphosphoniumchloride involves its ability to target and accumulate in mitochondria. The triphenylphosphonium moiety facilitates the compound’s uptake into cells and its subsequent localization in the mitochondria. This targeting is primarily due to the lipophilic nature of the triphenylphosphonium cation, which allows it to cross the mitochondrial membrane and accumulate within the organelle .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Aminohexyl)triphenylphosphoniumchloride is unique due to its amino group, which allows for further functionalization and derivatization. This makes it a versatile compound for various applications, particularly in targeting mitochondria and facilitating the delivery of bioactive molecules .

Properties

Molecular Formula

C24H29ClNP

Molecular Weight

397.9 g/mol

IUPAC Name

6-aminohexyl(triphenyl)phosphanium;chloride

InChI

InChI=1S/C24H29NP.ClH/c25-20-12-1-2-13-21-26(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24;/h3-11,14-19H,1-2,12-13,20-21,25H2;1H/q+1;/p-1

InChI Key

LQNIEXIIMFMHJA-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCCCCN)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

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